Synthesis and Characterization of 2-Propoxynicotinic Acid: A Technical Guide
Synthesis and Characterization of 2-Propoxynicotinic Acid: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2-Propoxynicotinic acid, a derivative of nicotinic acid. Nicotinic acid and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] This document outlines a robust synthetic protocol starting from the commercially available 2-chloronicotinic acid, detailing the underlying chemical principles and a step-by-step experimental procedure. Furthermore, it establishes a full analytical framework for the structural confirmation and purity assessment of the final compound, employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel pyridine-based scaffolds.
Synthesis Methodology: A Rational Approach
Principle and Rationale
The synthesis of 2-Propoxynicotinic acid is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the use of 2-chloronicotinic acid as the starting material.[2][3] The pyridine ring is electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of both the carboxylic acid group and the ring nitrogen. This electronic arrangement makes the C2 position, where the chlorine atom is located, highly susceptible to attack by nucleophiles.
The chosen nucleophile is the propoxide anion, which is generated in situ from propanol using a strong, non-nucleophilic base such as sodium hydride (NaH). The hydride ion deprotonates the propanol to form sodium propoxide, a potent nucleophile. The subsequent attack of the propoxide on the C2 position of 2-chloronicotinic acid displaces the chloride leaving group, forming the desired ether linkage. The reaction is typically conducted in an anhydrous polar aprotic solvent, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), to ensure the stability of the base and facilitate the reaction.
The causality for this experimental design is clear:
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Starting Material Selection: 2-Chloronicotinic acid is a readily available and highly activated substrate for SNAr reactions, making it an ideal and cost-effective starting point.[3][4]
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Nucleophile Generation: The in situ generation of sodium propoxide with NaH is a standard and highly efficient method that drives the reaction to completion by ensuring a constant supply of the active nucleophile.
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Solvent Choice: Anhydrous THF is selected to prevent the quenching of sodium hydride and to effectively solvate the intermediate species, thereby promoting a favorable reaction rate.
Experimental Protocol: Synthesis of 2-Propoxynicotinic Acid
Materials:
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2-Chloronicotinic acid (1.0 eq)
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Sodium hydride (60% dispersion in mineral oil, 2.5 eq)
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Anhydrous n-propanol (10 eq)
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Anhydrous Tetrahydrofuran (THF)
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1 M Hydrochloric acid (HCl)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Preparation: A 3-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
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Reagent Addition: Anhydrous THF is added to the flask, followed by the careful, portion-wise addition of sodium hydride (2.5 eq). The suspension is cooled to 0 °C in an ice bath.
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Nucleophile Formation: Anhydrous n-propanol (10 eq) is added dropwise to the stirred suspension of NaH in THF. The mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas evolution will be observed as sodium propoxide is formed.
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Substitution Reaction: 2-Chloronicotinic acid (1.0 eq) is dissolved in a minimal amount of anhydrous THF and added slowly to the reaction mixture.
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Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux (approx. 66 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the mixture is cooled to 0 °C and the excess sodium hydride is cautiously quenched by the slow addition of water.
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Acidification & Extraction: The solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified to a pH of approximately 3-4 with 1 M HCl, leading to the precipitation of the crude product. The aqueous layer is then extracted three times with ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude 2-Propoxynicotinic acid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Workflow Diagram: Synthesis
Structural Elucidation and Characterization
Overview of Analytical Techniques
A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of the purity of the synthesized 2-Propoxynicotinic acid.
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NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of the propyl group and the substitution pattern on the pyridine ring.[5]
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IR Spectroscopy: Used to identify the key functional groups present in the molecule, such as the carboxylic acid O-H and C=O bonds, and the C-O ether linkage.[6]
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Mass Spectrometry: Determines the molecular weight of the compound and provides information about its structure through analysis of fragmentation patterns.[7]
Spectroscopic and Spectrometric Data
The following table summarizes the expected analytical data for 2-Propoxynicotinic acid (C₉H₁₁NO₃, Molecular Weight: 181.19 g/mol ).
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR | Chemical Shift (δ) | ~10-13 ppm (s, 1H, -COOH), ~8.5 ppm (dd, 1H, Ar-H), ~8.2 ppm (dd, 1H, Ar-H), ~7.1 ppm (dd, 1H, Ar-H), ~4.4 ppm (t, 2H, -OCH₂-), ~1.8 ppm (sext, 2H, -CH₂-), ~1.0 ppm (t, 3H, -CH₃) |
| ¹³C NMR | Chemical Shift (δ) | ~168 ppm (C=O), ~163 ppm (Ar-C), ~152 ppm (Ar-C), ~140 ppm (Ar-C), ~118 ppm (Ar-C), ~115 ppm (Ar-C), ~70 ppm (-OCH₂-), ~22 ppm (-CH₂-), ~10 ppm (-CH₃) |
| IR | Wavenumber (cm⁻¹) | 3300-2500 (broad, O-H stretch), ~3050 (sp² C-H stretch), ~2950 (sp³ C-H stretch), ~1710 (strong, C=O stretch), ~1580 (C=C/C=N stretch), ~1250 (C-O stretch) |
| MS (ESI+) | m/z | 182.07 [M+H]⁺, 181.06 [M]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The carboxylic acid proton will appear as a broad singlet far downfield. The three aromatic protons on the pyridine ring will appear as distinct doublets of doublets, with coupling constants indicative of their ortho and meta relationships.[8] The propoxy group will give a clear triplet for the terminal methyl group, a triplet for the methylene group attached to the oxygen, and a sextet for the central methylene group, consistent with the n-propyl chain.
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¹³C NMR: The carbon spectrum will show nine distinct signals. The carbonyl carbon of the acid will be the most downfield signal. Five signals will be present in the aromatic region, corresponding to the five distinct carbons of the substituted pyridine ring. Three signals in the upfield region will confirm the presence of the three unique carbons of the propyl group.
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups. A very broad absorption band spanning from 2500 cm⁻¹ to 3300 cm⁻¹ is the hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid.[6][9] A strong, sharp peak around 1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch. The presence of the ether linkage is confirmed by a C-O stretching band around 1250 cm⁻¹. Aliphatic and aromatic C-H stretches will be observed just below and above 3000 cm⁻¹, respectively.[6]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 182. The calculated exact mass supports this assignment. Analysis of the fragmentation pattern in tandem MS (MS/MS) would likely show a characteristic loss of propene (42 Da) via a McLafferty-type rearrangement, or loss of the entire propyl radical (43 Da).[10] Another expected fragmentation is the loss of the carboxyl group (45 Da).
Characterization Workflow Diagram
Sources
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- 3. Actylis - 2-Chloronicotinic Acid - API Intermediate - SVHC Chemicals-free [solutions.actylis.com]
- 4. researchgate.net [researchgate.net]
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